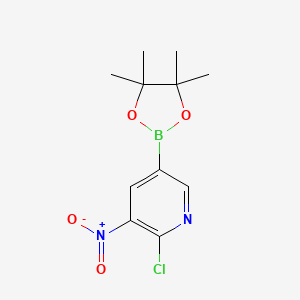

2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Chemical Identity and Nomenclature

2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a trisubstituted pyridine derivative with clearly defined chemical identity parameters. The compound bears the Chemical Abstracts Service registry number 1310383-11-9, establishing its unique chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry systematic name reflects the precise substitution pattern on the pyridine ring, with the chloro substituent at the 2-position, the nitro group at the 3-position, and the tetramethyl dioxaborolan moiety at the 5-position.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-chloro-3-nitropyridine-5-boronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the molecule. The pinacol ester terminology derives from the protected form of the boronic acid functionality, where the boronic acid is condensed with pinacol to form a cyclic boronate ester. This naming convention is widely adopted in organic synthesis literature due to the enhanced stability and handling characteristics of the pinacol-protected boronic acid compared to the free boronic acid form.

The molecular formula C₁₁H₁₄BClN₂O₄ precisely defines the atomic composition, indicating eleven carbon atoms, fourteen hydrogen atoms, one boron atom, one chlorine atom, two nitrogen atoms, and four oxygen atoms. The molecular weight calculation yields 284.5 grams per mole, consistent with the atomic composition and providing essential data for synthetic planning and analytical verification. The presence of multiple heteroatoms and the specific substitution pattern contribute to the compound's unique physical and chemical properties, distinguishing it from other pyridine boronic ester derivatives.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1310383-11-9 |

| Molecular Formula | C₁₁H₁₄BClN₂O₄ |

| Molecular Weight | 284.5 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | 2-chloro-3-nitropyridine-5-boronic acid pinacol ester |

Molecular Structure and Stereochemistry

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the pyridine heterocycle. The pyridine ring adopts a planar configuration, with the nitrogen atom contributing to the aromatic sextet through its lone pair electrons. The substitution pattern creates a 1,2,4-trisubstituted pyridine derivative, where the electron-withdrawing effects of both the chloro and nitro substituents significantly influence the electronic properties of the aromatic system.

The pinacol boronic ester moiety introduces additional structural complexity through its tetrahedral boron center. The boron atom forms four bonds in a tetrahedral geometry, coordinating to two oxygen atoms from the pinacol framework and one carbon atom from the pyridine ring, with the fourth position occupied by a lone pair of electrons. The pinacol framework itself consists of a six-membered dioxaborolane ring system, where the two methyl groups on each carbon atom create significant steric hindrance around the boron center. This steric protection enhances the stability of the boronic ester compared to less hindered alternatives.

Conformational analysis reveals that the dioxaborolane ring adopts a chair-like conformation to minimize ring strain and steric interactions between the methyl substituents. The orientation of the pinacol ester relative to the pyridine plane can vary due to rotation around the carbon-boron bond, though steric interactions with the adjacent chloro substituent may restrict this rotation to some extent. The nitro group at the 3-position adopts a planar configuration, with the nitrogen-oxygen bonds lying approximately in the plane of the pyridine ring to maximize conjugation with the aromatic system.

The overall molecular geometry demonstrates the absence of chiral centers, rendering the compound achiral and eliminating stereochemical complications in synthetic applications. However, the restricted rotation around certain bonds due to steric hindrance may lead to atropisomerism in some conformations, though this effect is typically minimal at room temperature. The spatial arrangement of substituents creates distinct regions of electron density distribution, with the electron-rich boron center contrasting with the electron-deficient areas near the chloro and nitro substituents.

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the various hydrogen environments within the molecule. The pinacol ester methyls typically appear as a characteristic singlet around 1.3 parts per million, representing the twelve equivalent hydrogen atoms of the four methyl groups attached to the dioxaborolane ring system. This signal serves as a diagnostic feature for confirming the presence and integrity of the pinacol protecting group.

The pyridine ring protons exhibit distinct chemical shifts reflecting their unique electronic environments. The proton at the 4-position appears significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the influence of the pyridine nitrogen. The proton at the 6-position experiences similar deshielding effects from both the chloro substituent and the pyridine nitrogen, resulting in characteristic downfield chemical shifts. The coupling patterns between these protons provide additional structural confirmation through scalar coupling analysis.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through the characteristic chemical shifts of the various carbon environments. The carbonyl carbon atoms of the pinacol framework appear in the aliphatic region, while the pyridine ring carbons exhibit aromatic chemical shifts modulated by the substitution pattern. The carbon bearing the boronic ester substituent typically shows characteristic upfield shifts due to the electron-donating nature of the boron center, while carbons adjacent to the nitro and chloro substituents display predictable downfield shifts.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro group exhibits strong absorption bands around 1350 and 1550 wavenumbers, corresponding to the symmetric and antisymmetric nitrogen-oxygen stretching vibrations. The carbon-boron stretching vibration appears around 1350 wavenumbers, though it may overlap with nitro group absorptions. The pinacol ester framework contributes characteristic carbon-oxygen and carbon-carbon stretching vibrations in the fingerprint region of the spectrum.

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Pinacol methyls: ~1.3 ppm (singlet, 12H) |

| ¹H Nuclear Magnetic Resonance | Pyridine protons: downfield due to electron-withdrawing groups |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons with substitution-dependent shifts |

| Infrared Spectroscopy | Nitro stretches: ~1350, 1550 cm⁻¹ |

| Infrared Spectroscopy | Carbon-boron stretch: ~1350 cm⁻¹ |

Historical Context in Organoboron Chemistry

The development of organoboron chemistry traces its origins to the early nineteenth century, with elemental boron first isolated in 1808 independently by British chemist Sir Humphry Davy and French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. However, the practical applications of organoboron compounds in synthetic chemistry emerged much later, particularly with the pioneering work on hydroboration reactions and the subsequent development of cross-coupling methodologies. The evolution of organoboron chemistry represents one of the most significant advances in synthetic organic chemistry over the past sixty years, fundamentally transforming approaches to carbon-carbon bond formation.

The introduction of boronic acids and their derivatives as coupling partners marked a revolutionary period in synthetic chemistry, particularly following the discovery of the Suzuki-Miyaura reaction in 1979. Akira Suzuki's groundbreaking work on palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides established a new paradigm for constructing carbon-carbon bonds under mild conditions. This discovery, which earned Suzuki the Nobel Prize in Chemistry in 2010 alongside Richard Heck and Ei-ichi Negishi, demonstrated the exceptional utility of organoboron reagents in synthetic applications.

The development of pinacol boronic esters specifically addressed many of the limitations associated with free boronic acids, including their tendency toward hydrolysis and their relatively poor stability under various reaction conditions. The pinacol protecting group strategy emerged from the need to enhance the stability and handling characteristics of boronic acid derivatives while maintaining their reactivity in cross-coupling reactions. This protection strategy proved particularly valuable for electron-deficient aromatic systems, where the free boronic acids often exhibit reduced stability.

The historical progression of organoboron chemistry reveals a clear trajectory toward increasingly sophisticated applications in pharmaceutical synthesis, materials science, and complex natural product construction. Early applications focused primarily on simple hydroboration reactions and basic cross-coupling transformations, but contemporary research has expanded to encompass enantioselective catalysis, multi-component reactions, and complex cascade processes. The development of compounds like this compound represents the current state of this evolution, where multiple functional groups are strategically positioned to enable selective transformations and complex synthetic sequences.

Position Within Contemporary Pyridine Boronic Ester Research

Contemporary research in pyridine boronic ester chemistry has positioned compounds like this compound at the forefront of modern synthetic methodology development. The integration of pyridine heterocycles with boronic ester functionalities represents a strategic approach to accessing complex molecular architectures through well-established cross-coupling protocols. Current research trends emphasize the development of polyfunctional building blocks that can participate in multiple sequential transformations, enabling rapid construction of molecular complexity from simple starting materials.

The unique substitution pattern of this compound places it within the broader context of contemporary pharmaceutical intermediate synthesis, where halogenated pyridine derivatives serve as versatile scaffolds for drug discovery programs. Research demonstrates that pyridine boronic esters with multiple electron-withdrawing substituents exhibit enhanced reactivity in cross-coupling reactions while maintaining excellent functional group tolerance. The presence of both chloro and nitro substituents provides complementary reactivity patterns, allowing for selective functionalization at different positions under appropriate reaction conditions.

Recent advances in palladium-catalyzed cross-coupling methodology have highlighted the importance of electronically diverse coupling partners in achieving high efficiency and selectivity. The electron-deficient nature of this compound makes it particularly suitable for coupling with electron-rich coupling partners, facilitating rapid transmetalation and reductive elimination steps in the catalytic cycle. Contemporary studies have shown that such electronically matched coupling partners often proceed with higher yields and shorter reaction times compared to electronically mismatched systems.

The compound's position within current research is further enhanced by its compatibility with modern synthetic strategies that emphasize late-stage functionalization and diversity-oriented synthesis. The multiple reactive sites within the molecule enable sequential coupling reactions, allowing for the rapid generation of compound libraries with diverse substitution patterns. Current applications include the synthesis of kinase inhibitors, where the pyridine core serves as a crucial pharmacophore element, and the development of advanced materials where the electronic properties can be fine-tuned through systematic structural modifications.

Properties

IUPAC Name |

2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGHXJSXZTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144013 | |

| Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-11-9 | |

| Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic System and Conditions

Palladium catalysts such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are effective, with the former offering higher stability at elevated temperatures. A representative procedure involves:

-

Combining 5-triflate-2-chloro-3-nitropyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.

-

Heating at 80–100°C under nitrogen for 12–24 hours.

-

Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the product.

Yield and Characterization

Under optimized conditions, this method achieves yields of 85–93%. Nuclear magnetic resonance (NMR) confirms successful boronation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H, H-6), 8.23 (d, J = 2.4 Hz, 1H, H-4), 1.38 (s, 12H, pinacol methyl).

-

¹¹B NMR: A singlet at δ 30–32 ppm confirms boronate ester formation.

Alternative Routes: Suzuki-Miyaura Cross-Coupling

While less common, Suzuki-Miyaura coupling can construct the pyridine-boronate system from smaller fragments. For example, coupling a 5-boronate pyridine derivative with a pre-functionalized 2-chloro-3-nitrophenyl fragment might be feasible. However, this approach is hindered by the instability of nitro groups under typical coupling conditions.

Challenges and Mitigation Strategies

Competing Side Reactions

-

Nitro Group Reduction: Palladium catalysts may inadvertently reduce nitro groups to amines. Using milder catalysts (e.g., Pd(OAc)₂) and lower temperatures (60–80°C) minimizes this risk.

-

Boronate Hydrolysis: The boronate ester is sensitive to protic solvents. Anhydrous conditions and neutral pH are critical during workup.

Solvent and Base Selection

-

Solvent: 1,4-Dioxane and toluene are preferred for their high boiling points and compatibility with palladium catalysts.

-

Base: Potassium acetate (KOAc) facilitates transmetallation without degrading the boronate.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

-

Catalyst Recovery: Immobilized palladium catalysts (e.g., Pd on carbon) reduce metal leaching and enable reuse.

-

Cost Efficiency: Bis(pinacolato)diboron is expensive; optimizing stoichiometry (1.1–1.2 equiv) balances cost and yield.

Comparative Analysis of Reported Methods

The table below summarizes key methodologies from the literature:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling and reduction reactions.

Bases: Potassium carbonate or sodium hydroxide are commonly used bases.

Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol are typically used.

Major Products

Aminopyridine Derivatives: Formed through the reduction of the nitro group.

Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a reagent in chemical reactions. The boronic ester group facilitates cross-coupling reactions by forming a transient boronate complex with the palladium catalyst. This complex then undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Considerations

- However, the nitro group can be reduced to an amino group (-NH₂), enabling post-coupling modifications .

- Chlorine Substituent : The chlorine at position 2 in the target compound and analogues (e.g., 1171891-42-1) acts as a leaving group, facilitating nucleophilic aromatic substitution reactions .

- Trifluoromethyl (CF₃) : In CAS 2792143-50-9, the CF₃ group increases hydrophobicity and metabolic stability, making it valuable in agrochemical design .

Biological Activity

2-Chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS: 1310383-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14BClN2O4

- Molecular Weight : 284.5 g/mol

- Physical State : Solid

- Purity : ≥ 96% .

The compound's biological activity is primarily attributed to its structural components. The presence of the nitro group and the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity : Potential inhibition of specific enzymes related to cancer proliferation.

- Interaction with Cellular Pathways : Modulation of signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.1 µM to 10 µM depending on the specific cell line and treatment duration.

- Mechanism Studies : The compound was found to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.56 | Apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.23 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 1.0 | Cell cycle arrest |

Study 1: Antiproliferative Effects on Lung Cancer Cells

A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 24 hours, with an IC50 value of 0.56 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group.

Study 2: Mechanistic Insights into Tumor Suppression

In another investigation focusing on MDA-MB-231 breast cancer cells, the compound was shown to inhibit tubulin polymerization effectively. This was evidenced by an IC50 value of 0.23 µM, suggesting that it may disrupt mitotic spindle formation during cell division.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound:

- Absorption and Distribution : Preliminary studies indicate moderate permeability across cellular membranes.

- Metabolism : The compound undergoes hepatic metabolism; however, specific metabolic pathways remain to be elucidated.

- Toxicity Profile : Acute toxicity studies suggest that while the compound exhibits anticancer properties, it also poses risks at higher concentrations.

Q & A

Q. What are the key synthetic routes for preparing 2-Chloro-3-nitro-5-(pinacolatoboryl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential halogenation, nitration, and Miyaura borylation. Key steps include:

- Halogenation : Chlorination at the 2-position using POCl₃ under reflux (80–100°C) in anhydrous DMF .

- Nitration : Controlled nitration at the 3-position with mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Borylation : Suzuki-Miyaura coupling with pinacolborane using Pd(PPh₃)₄ as a catalyst in THF at 60°C . Yield optimization requires strict temperature control, inert atmospheres, and solvent purity (e.g., dried THF). Side reactions like deborylation are minimized by avoiding protic solvents.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical Methods :

- HPLC-MS : Quantifies purity (>98%) and detects nitro-group decomposition byproducts .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chlorine at C2, nitro at C3, boronate at C5) .

- X-ray Crystallography : SHELX or OLEX2 software resolves ambiguities in boronate geometry and nitro-group orientation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during cross-coupling with electron-deficient aryl halides?

The nitro group’s electron-withdrawing nature reduces boronate reactivity. Mitigation approaches include:

- Catalyst Tuning : Use PdCl₂(dppf) with electron-rich ligands to enhance oxidative addition .

- Base Selection : K₃PO₄ in DMF/H₂O (9:1) improves transmetallation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 min at 120°C), minimizing boronate hydrolysis . Kinetic studies (via in situ IR monitoring) are recommended to optimize coupling rates .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step synthetic pathways?

- Steric Effects : The bulky pinacol boronate at C5 hinders nucleophilic attack at adjacent positions, favoring regioselective C–C bond formation at C4 .

- Electronic Effects : The nitro group deactivates the pyridine ring, requiring harsher conditions for electrophilic substitutions. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Disorder in Boronate Groups : The dioxaborolane ring may exhibit rotational disorder. Solutions include:

Q. How can researchers reconcile contradictory spectroscopic data for derivatives of this compound?

Discrepancies in NMR shifts (e.g., para-nitro vs. meta-chloro effects) are resolved via:

- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of substituents .

- Comparative Analysis : Benchmark against structurally characterized analogs (e.g., 3-chloro-5-boronate-pyridine derivatives) .

Methodological Challenges

Q. What protocols ensure stability during long-term storage of this boronate-pyridine derivative?

- Storage Conditions : Argon atmosphere, –20°C in amber vials with molecular sieves to prevent hydrolysis .

- Stability Monitoring : Periodic TLC or HPLC checks detect boronate degradation (e.g., free boronic acid formation) .

Q. How can computational tools predict the compound’s behavior in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.